N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with key cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound[][1].
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar structural features.
Uniqueness
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18ClN7O2 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN7O2/c1-4-26-15(13(19)7-22-26)8-20-17(27)12-5-14(11-6-21-25(3)9-11)23-18-16(12)10(2)24-28-18/h5-7,9H,4,8H2,1-3H3,(H,20,27) |
InChI Key |
VMJVMFRLINROPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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